N-(2-bromobenzyl)-2-thiophenesulfonamide
Overview
Description
N-(2-bromobenzyl)-2-thiophenesulfonamide: is an organic compound that features a bromobenzyl group attached to a thiophenesulfonamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and sulfonamide functionalities makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-(2-bromobenzyl)-2-thiophenesulfonamide typically begins with 2-bromobenzyl chloride and 2-thiophenesulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in N-(2-bromobenzyl)-2-thiophenesulfonamide can undergo nucleophilic substitution reactions, making it a useful intermediate for further functionalization.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used to synthesize more complex molecules for pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology and Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to the presence of the sulfonamide group.
Enzyme Inhibitors: Investigated for its ability to inhibit certain enzymes, making it a candidate for drug development.
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which N-(2-bromobenzyl)-2-thiophenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-thiophenesulfonamide
- N-(2-fluorobenzyl)-2-thiophenesulfonamide
- N-(2-iodobenzyl)-2-thiophenesulfonamide
Uniqueness
- Reactivity : The bromine atom in N-(2-bromobenzyl)-2-thiophenesulfonamide is more reactive in nucleophilic substitution reactions compared to chlorine or fluorine.
- Biological Activity : The specific electronic and steric properties imparted by the bromine atom can lead to unique biological activities, making it a valuable compound for drug discovery.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c12-10-5-2-1-4-9(10)8-13-17(14,15)11-6-3-7-16-11/h1-7,13H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROPKIPQDBNFSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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